molecular formula C11H16N2O2 B566723 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid CAS No. 1338247-89-4

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

Cat. No.: B566723
CAS No.: 1338247-89-4
M. Wt: 208.261
InChI Key: MCXLKZYVCVJXBD-UHFFFAOYSA-N
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Description

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is an organic compound belonging to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of an isopropyl group at the third position and a carboxylic acid group at the fifth position of the tetrahydroindazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The isopropyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized indazole derivatives.

Scientific Research Applications

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of anti-inflammatory, analgesic, and anticancer drugs.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound could act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.

    Receptor Binding: It may bind to cellular receptors, influencing signal transduction and cellular responses.

    Pathway Modulation: By interacting with key proteins and pathways, the compound could exert effects on cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid: Lacks the isopropyl group, which may result in different chemical and biological properties.

    3-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid: Contains a methyl group instead of an isopropyl group, potentially affecting its reactivity and interactions.

    3-Ethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid: Features an ethyl group, which may influence its solubility and pharmacokinetics.

Uniqueness

The presence of the isopropyl group in 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid distinguishes it from other similar compounds. This structural feature can impact its chemical reactivity, biological activity, and overall properties, making it a unique compound of interest for various applications.

Properties

IUPAC Name

3-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-6(2)10-8-5-7(11(14)15)3-4-9(8)12-13-10/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXLKZYVCVJXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC2=C1CC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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